molecular formula C13H9Cl2NOS B6261194 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide CAS No. 1461713-47-2

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide

Cat. No.: B6261194
CAS No.: 1461713-47-2
M. Wt: 298.2
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Description

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is a chemical compound with the molecular formula C13H9Cl2NOS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide core substituted with chloro and sulfanyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-dimethoxypyrimidine
  • 3-aminopyrazine-2-carboxamide
  • 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazine-2-yl}amino)phenyl}butanoic acid

Uniqueness

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

CAS No.

1461713-47-2

Molecular Formula

C13H9Cl2NOS

Molecular Weight

298.2

Purity

95

Origin of Product

United States

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